N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Description
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a complex organic compound featuring multiple functional groups, including an oxazole ring, a pyrazole ring, and a morpholine ring
Properties
IUPAC Name |
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-13-14(11(2)18-23-13)17-15(21)19-7-8-22-12(9-19)10-20-6-4-5-16-20/h4-6,12H,3,7-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQBGIKTLZRIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)N2CCOC(C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazole ring, followed by the introduction of the pyrazole and morpholine moieties. Common synthetic routes may include:
Oxazole Synthesis: The oxazole ring can be synthesized through cyclodehydration of amino acids or their derivatives.
Pyrazole Introduction: The pyrazole ring can be introduced via a reaction between hydrazines and 1,3-diketones.
Morpholine Formation: The morpholine ring can be formed through the reaction of diethanolamine with appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound would involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For example, it might interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)benzamide
N-ethyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-(methoxyethyl)benzamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
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